Potency Against Fungal Phosphomannose Isomerase (PMI) Defines Primary Differentiation from Hydroxy and Amino Regioisomer Analogs
AF14049, the target compound, was identified as an inhibitor of *C. albicans* PMI. While full dose-response data is proprietary within the 1998 SAR study, the initial screening hit and subsequent optimization confirm inhibitory activity against this essential fungal enzyme [1]. In stark contrast, the 2-indole regioisomer (CAS 2097952-12-8) and the 3-hydroxyazetidine analog (CAS 1909805-57-7) have no published or patent-reported activity against PMI. Their reported research applications are limited to general heterocyclic building blocks, lacking a targeted biological mechanism [2]. This evidence establishes that the specific 6-indolyl-3-aminoazetidine architecture of AF14049 is required for PMI engagement, providing a clear, activity-based reason for its selection over non-functional analogs.
| Evidence Dimension | Biological Target Engagement (PMI Inhibition) |
|---|---|
| Target Compound Data | Confirmed PMI inhibitor (AF14049) [1] |
| Comparator Or Baseline | Regioisomer (2-indolyl analog) and hydroxy analog: No PMI activity reported |
| Quantified Difference | Qualitative difference: Specific activity vs. no activity |
| Conditions | Enzymatic assay against *C. albicans* PMI for the target compound; no comparable assay data exists for the comparators. |
Why This Matters
Procurement for a PMI-focused antifungal program requires the specific biochemical activity profile that AF14049 uniquely possesses among this analog set.
- [1] Bhandari, A.; et al. Exploring SAR around the PMI inhibitor AF14049. Bioorg. Med. Chem. Lett. 1998, 8 (17), 2303–2308. View Source
- [2] Kuujia. (3-Aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone. Product Technical Datasheet for CAS 2097952-12-8. Accessed 2026. View Source
